molecular formula C22H19NO2 B5753341 1-[(3-biphenylyloxy)acetyl]indoline

1-[(3-biphenylyloxy)acetyl]indoline

Cat. No.: B5753341
M. Wt: 329.4 g/mol
InChI Key: XSADINLSUYFDML-UHFFFAOYSA-N
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Description

1-[(3-biphenylyloxy)acetyl]indoline is an indoline-based compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Indoline derivatives are bicyclic heterocyclic compounds consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This structure is a privileged scaffold in medicinal chemistry and drug discovery due to its ability to interact with diverse biological targets. The indoline core is known for its versatility and is found in compounds investigated for a wide spectrum of biological activities. Research into similar indoline structures has highlighted their potential in developing therapeutic agents for various conditions. For instance, certain indoline compounds have been studied for their role as selective suppressive agents for urethral contractions, indicating potential in urological research . More broadly, indoline derivatives are explored extensively for their anticancer, antibacterial, anti-inflammatory, and cardiovascular applications . The specific structure of this compound, which features a biphenylyloxyacetyl group, suggests it may be of particular interest for structure-activity relationship (SAR) studies, lead optimization, and as a key intermediate in the synthesis of more complex molecules targeting various enzymes and receptors. Researchers can utilize this compound to probe biological pathways and develop novel pharmacological tools.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-22(23-14-13-18-9-4-5-12-21(18)23)16-25-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADINLSUYFDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 377.4 4.5 <0.1
1-[(2-methoxyphenoxy)acetyl]indoline 283.3 2.8 1.2
BSI 287.3 3.1 0.8

Q & A

Basic Research Questions

Q. What synthetic strategies are available for preparing 1-[(3-biphenylyloxy)acetyl]indoline?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed functionalization of indoline cores. For example, directed C–H acetoxylation at the C7 position of indolines can be achieved using Pd(OAc)₂ as a catalyst with PhI(OAc)₂ as an oxidant . Substituents on the indoline ring (e.g., N1-acyl groups) guide regioselectivity. Pre-functionalized indoline precursors, such as 3-substituted indoles, may also serve as starting materials, with biphenylyloxy groups introduced via nucleophilic substitution or cross-coupling reactions .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. For instance, 1^1H NMR can resolve signals for the biphenylyloxy group (aromatic protons at δ 6.8–7.5 ppm) and the acetylindoline backbone (e.g., indoline NH at δ 3.2–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond connectivity .

Q. What are common functionalization reactions for indoline derivatives?

  • Methodological Answer : Indolines undergo substitution (e.g., bromine replacement in 1-(3-bromopropyl)indoline with amines/thiols), oxidation (to indole-2,3-diones), and reduction (to hydrogenated derivatives). For this compound, the acetyl group may undergo hydrolysis under acidic/basic conditions, while the biphenylyloxy moiety could participate in Suzuki-Miyaura cross-coupling using boronic acids .

Advanced Research Questions

Q. How do substituents influence regioselectivity in palladium-catalyzed reactions of indolines?

  • Methodological Answer : Electron-donating groups (e.g., N1-acetyl) increase electron density at specific positions, directing Pd-mediated acetoxylation to C7. Steric effects from C2/C6 substituents (e.g., methyl groups) may hinder reactivity. Computational studies (DFT) or Hammett plots can quantify electronic effects, while deuterium-labeling experiments track kinetic isotope effects to confirm mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data for structurally similar indoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell-line specificity). Normalize data using standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., enzymatic vs. cell-based). For this compound, compare its activity to analogs (e.g., nitro/methoxy variants) to isolate substituent-specific effects .

Q. How can electron density distribution be experimentally mapped for this compound?

  • Methodological Answer : X-ray crystallography-derived electrostatic potential maps or NMR 13^{13}C chemical shift trends (e.g., downfield shifts for electron-deficient carbons) reveal electron density. Cyclic voltammetry measures oxidation potentials, correlating with HOMO/LUMO energies calculated via DFT .

Q. What optimization strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer : Optimize each step separately:

  • Acylation : Use DCC/DMAP in anhydrous DCM for acetyl group introduction.
  • Cross-coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) for Suzuki reactions.
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How do structural modifications impact pharmacological activity?

  • Methodological Answer : Replace the biphenylyloxy group with smaller (e.g., phenyl) or polar (e.g., pyridyl) substituents and assay against target receptors (e.g., GPCRs). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic analysis .

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